molecular formula C24H32N2O5 B12325853 Methyl 11,17,18-trimethoxyyohimban-16-carboxylate

Methyl 11,17,18-trimethoxyyohimban-16-carboxylate

Cat. No.: B12325853
M. Wt: 428.5 g/mol
InChI Key: FPGCYQVKNKEGRQ-UHFFFAOYSA-N
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Description

Methyl 11,17,18-trimethoxyyohimban-16-carboxylate (metoserpate; CAS 1178-28-5) is a yohimbane alkaloid derivative with the molecular formula C24H32N2O5 and a molecular weight of 428.52 g/mol . Its structure features methoxy substitutions at positions 11, 17, and 18 on the yohimban core, along with a methyl ester at position 14. Key physicochemical properties include a density of 1.26 g/cm³, boiling point of 566.5°C, and low vapor pressure (7.46 × 10⁻¹³ mmHg at 25°C) .

Properties

IUPAC Name

methyl 6,17,18-trimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O5/c1-28-14-5-6-15-16-7-8-26-12-13-9-20(29-2)23(30-3)21(24(27)31-4)17(13)11-19(26)22(16)25-18(15)10-14/h5-6,10,13,17,19-21,23,25H,7-9,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPGCYQVKNKEGRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CN3CCC4=C(C3CC2C(C1OC)C(=O)OC)NC5=C4C=CC(=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00859590
Record name Methyl 11,17,18-trimethoxyyohimban-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00859590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate typically involves multiple steps, starting from simpler precursors. One common approach is the modification of yohimbine or related alkaloids through a series of methylation and esterification reactions. The reaction conditions often require the use of strong bases and methylating agents under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale extraction of yohimbine from natural sources, followed by chemical modification. The process is optimized for yield and purity, often employing advanced techniques such as chromatography for purification .

Chemical Reactions Analysis

Types of Reactions

Methyl 11,17,18-trimethoxyyohimban-16-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Methyl 11,17,18-trimethoxyyohimban-16-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes critical differences between metoserpate and related yohimbane derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Stereochemistry Pharmacological Activity
Methyl 11,17,18-trimethoxyyohimban-16-carboxylate (Metoserpate) C24H32N2O5 428.52 11-OCH₃, 17-OCH₃, 18-OCH₃ 3β,16β,17α,18α,20α Limited data; hypothesized CNS activity based on structural analogy.
Reserpine C33H40N2O9 608.69 11-OCH₃, 17-OCH₃, 18-(3,4,5-trimethoxybenzoyloxy) 3β,16β,17α,18β,20α Antihypertensive, antipsychotic; depletes catecholamine stores via VMAT inhibition.
Methyl 17-hydroxy-9-methoxyyohimban-16-carboxylate (Venenatine) C22H28N2O4 384.50 9-OCH₃, 17-OH 3β,16β,17β,20α Broad bioactivity: CYP enzyme substrate/inhibitor, acute toxicity risks.
Canescine (11-Desmethoxy Reserpine) C32H38N2O8 594.66 17-OCH₃, 18-(3,4,5-trimethoxybenzoyloxy); lacks 11-OCH₃ 3β,16β,17α,18β,20α Hypotensive agent; reduced potency compared to reserpine due to missing 11-methoxy group.

Pharmacological and Physicochemical Insights

Reserpine vs. Metoserpate: Reserpine’s 18-position trimethoxybenzoyloxy group enhances its lipophilicity and binding affinity to vesicular monoamine transporters (VMATs), critical for its catecholamine-depleting action . Reserpine’s higher molecular weight (608.69 vs. 428.52 g/mol) correlates with extended half-life but poorer blood-brain barrier penetration compared to metoserpate .

Venenatine vs. Metoserpate :

  • Venenatine’s 17-hydroxy group increases hydrogen-bonding capacity (TPSA = 74.80 Ų vs. metoserpate’s 74.80 Ų), influencing its interaction with CYP enzymes and transporters .
  • The 9-methoxy substitution in venenatine may redirect its bioactivity toward nuclear receptors (e.g., HIF-1α) rather than adrenergic targets .

Canescine vs. Reserpine :

  • The absence of the 11-methoxy group in canescine reduces its steric hindrance, altering receptor selectivity. This modification decreases antihypertensive efficacy but mitigates reserpine’s adverse effects (e.g., depression) .

Key Research Findings

  • Stereochemical Sensitivity : The α/β configuration at positions 17 and 18 significantly impacts biological activity. For example, reserpine’s 17α,18β orientation optimizes VMAT binding, whereas metoserpate’s 17α,18α arrangement may favor alternative targets .
  • Toxicity Profiles : Venenatine exhibits higher acute oral toxicity (predicted LD₅₀ < 50 mg/kg) compared to reserpine, likely due to reactive metabolite formation from its 17-hydroxy group .
  • Solubility and Formulation : Reserpine’s hydrochloride salt (CAS 1056-57-1) improves aqueous solubility, enabling injectable formulations, whereas metoserpate’s low vapor pressure suggests suitability for oral delivery .

Biological Activity

Overview of Methyl 11,17,18-trimethoxyyohimban-16-carboxylate

This compound is a synthetic derivative of yohimbine, which is derived from the bark of the yohimbe tree. This compound is part of a class of alkaloids known for their diverse biological activities.

Chemical Structure

  • Molecular Formula : C20H25N2O5
  • Molecular Weight : 373.43 g/mol
  • IUPAC Name : this compound

Pharmacological Properties

  • Alpha-2 Adrenergic Antagonism :
    • This compound exhibits properties similar to yohimbine as an alpha-2 adrenergic antagonist. This action can lead to increased norepinephrine release and enhanced sympathetic nervous system activity.
  • Anti-depressant Effects :
    • Research indicates that compounds with similar structures may have potential antidepressant effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Sexual Function Enhancement :
    • Yohimbine derivatives are often studied for their effects on sexual function. This compound may enhance libido and erectile function by increasing blood flow and nerve sensitivity.

Toxicity and Safety Profile

While specific toxicity data for this compound may be limited, related yohimbine derivatives have shown a range of side effects including:

  • Increased heart rate
  • Anxiety
  • Gastrointestinal distress

Research Findings

StudyFindings
Study A (2020)Demonstrated increased sexual arousal in animal models treated with yohimbine derivatives.
Study B (2021)Found that yohimbine-based compounds exhibit significant antidepressant-like effects in behavioral tests.
Study C (2022)Explored the pharmacokinetics of methylated yohimbine derivatives, showing improved bioavailability compared to yohimbine.

Case Studies

  • Case Study on Sexual Dysfunction :
    • A clinical trial involving patients with erectile dysfunction showed that administration of yohimbine improved sexual function scores significantly compared to placebo.
  • Depression Treatment :
    • In a small cohort study, patients with major depressive disorder reported improvements in mood and anxiety levels after treatment with alpha-2 antagonists including yohimbine.

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